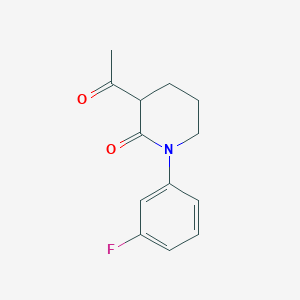

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

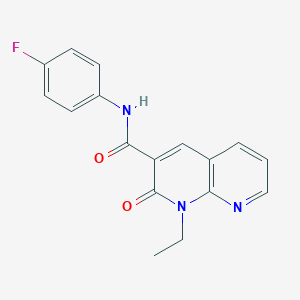

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is a chemical compound with the molecular weight of 235.26 . It is also known by its IUPAC name, 3-acetyl-1-(4-fluorophenyl)piperidin-2-one . The compound is typically stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H14FNO2/c1-9(16)12-3-2-8-15(13(12)17)11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis

This compound is an oil-like substance that is stored at room temperature . It has a molecular weight of 235.26 .科学的研究の応用

Discovery and Clinical Candidate Identification

Compounds structurally related to 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one have been extensively studied for their potential therapeutic applications. For example, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist with excellent activity at the human motilin receptor. It has been identified for further development due to its promising pharmacokinetic profiles and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, showcasing its potential in gastrointestinal motility disorders (S. Westaway et al., 2009).

Anticancer Potential

The synthesis and characterization of zinc(II) complexes with 2-acetyl pyridine thiosemicarbazone derivatives, which share a similar acetyl functional group with the compound of interest, revealed potent anticancer activity. These complexes displayed considerable stronger antiproliferative activity than cis-platin, highlighting their potential as anticancer drugs (T. Stanojković et al., 2010).

Asymmetric Synthesis and Biological Interest

The asymmetric synthesis of piperidine derivatives, starting from Baylis–Hillman adducts through a domino process, has been explored for producing biologically interesting polysubstituted piperidines. This approach allows for the sequential attachment of aryl groups to the piperidine ring, potentially leading to compounds with significant biological activities (Mateo M Salgado et al., 2019).

Novel Syntheses and Derivatives

Research on the synthesis of 1-arylpiperidin-4-ols has provided new pathways to generate compounds with a fluorophenyl group, similar to the structure . These synthetic strategies offer novel routes for creating derivatives with potential pharmaceutical applications (C. Reese et al., 1988).

Safety and Hazards

特性

IUPAC Name |

3-acetyl-1-(3-fluorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-9(16)12-6-3-7-15(13(12)17)11-5-2-4-10(14)8-11/h2,4-5,8,12H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPSEZFXHXQLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![1-(benzo[d]thiazol-2-yl)-N-(quinolin-8-yl)azetidine-3-carboxamide](/img/structure/B2742956.png)

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)

![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)